molecular formula C8H9N3O4 B14904267 n-Ethyl-2-hydroxy-5-nitronicotinamide

n-Ethyl-2-hydroxy-5-nitronicotinamide

Cat. No.: B14904267
M. Wt: 211.17 g/mol
InChI Key: FLSYBSDUKWOPDN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N-ethyl-5-nitro-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-2-9-7(12)6-3-5(11(14)15)4-10-8(6)13/h3-4H,2H2,1H3,(H,9,12)(H,10,13)

InChI Key

FLSYBSDUKWOPDN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-hydroxy-5-nitronicotinamide typically involves the nitration of nicotinamide derivatives followed by ethylation. One common method includes the reaction of 5-nitronicotinic acid with ethylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-hydroxy-5-nitronicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amides.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound, which can have distinct chemical and biological properties.

Scientific Research Applications

n-Ethyl-2-hydroxy-5-nitronicotinamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Ethyl-2-hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-hydroxy-5-nitronicotinate
  • CAS No.: 156896-54-7
  • Molecular Formula : C₈H₈N₂O₅
  • Molecular Weight : 212.2 g/mol
  • Relevant Uses : Primarily employed as a laboratory chemical and in the manufacture of specialized substances .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with nitropyridine and nicotinic acid derivatives. Key analogs include:

Compound Name CAS No. Molecular Formula Similarity Score Key Functional Groups
Ethyl 4,6-dichloro-5-nitronicotinate 154012-15-4 C₈H₆Cl₂N₂O₄ 0.82 Chloro, nitro, ethyl ester
6-Chloro-5-nitronicotinic acid 7477-10-3 C₆H₃ClN₂O₄ 0.96 Chloro, nitro, carboxylic acid
Methyl 2-amino-5-nitronicotinate 88312-64-5 C₇H₇N₃O₄ 0.81 Amino, nitro, methyl ester
N-Methyl-2-(methylamino)-5-nitronicotinamide 142168-89-6 C₈H₁₀N₄O₃ N/A Methylamide, nitro, methylamino

Key Observations :

  • Ethyl 4,6-dichloro-5-nitronicotinate : Higher halogen substitution increases molecular weight and reactivity compared to the parent compound. The chloro groups may enhance electrophilic properties .
  • 6-Chloro-5-nitronicotinic acid : Replacing the ethyl ester with a carboxylic acid group (similarity score 0.96) likely alters solubility and bioavailability .

Critical Gaps :

  • All compounds lack comprehensive toxicological or ecotoxicological data, posing challenges for risk assessment .

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